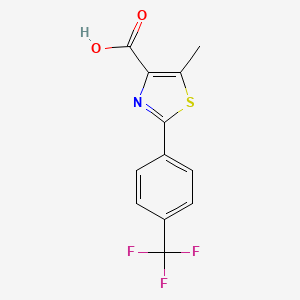

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

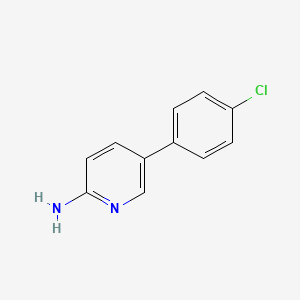

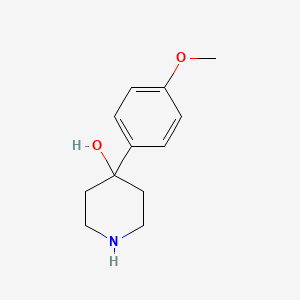

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a chemical compound with the formula C6H4F3NO2S. It has a molecular weight of 211.16 . This compound belongs to the class of organic compounds known as thiazoles .

Synthesis Analysis

The synthesis of this compound can be achieved by adding 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the thiazole ring .Chemical Reactions Analysis

Thiazoles, including this compound, are important heterocyclics exhibiting various biological activities. The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.570±0.06 g/cm3, a melting point of 186-187°C, and a predicted boiling point of 285.5±40.0 °C. It also has a flash point of 126.5°C and a vapor pressure of 0.0013mmHg at 25°C .Applications De Recherche Scientifique

Chemistry and Synthesis of Heterocycles

Thiazole derivatives serve as valuable building blocks in the synthesis of various heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives demonstrate wide applicability in generating heterocycles like pyrazolo-imidazoles, thiazoles, and others. These compounds are significant for their unique reactivity, offering mild conditions for generating versatile cynomethylene dyes from a broad range of precursors (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. Synthesis and evaluation of these compounds have shown promising activities, underscoring the thiazole scaffold's importance in designing therapeutic agents (Raut et al., 2020).

Biological Activities of 4-Thiazolidinone

4-Thiazolidinone, a saturated form of thiazole, has been extensively reviewed for its broad spectrum of biological activities. This includes antimicrobial, antitumor, and antidiabetic properties, highlighting the versatility of thiazole derivatives in drug discovery and medicinal chemistry (ArunlalV. et al., 2015).

Anticancer Developments

Knoevenagel condensation products, involving thiazole derivatives, have shown remarkable anticancer activity. These compounds target various cancer markers and are significant for their potential in drug discovery, further emphasizing the medicinal relevance of thiazole-based compounds (Tokala et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCVMXOMGMKIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582978 |

Source

|

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid | |

CAS RN |

343322-66-7 |

Source

|

| Record name | 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)